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molecular formula C10H12O3 B8655132 Ethyl 4-(hydroxymethyl)benzoate

Ethyl 4-(hydroxymethyl)benzoate

Cat. No. B8655132
M. Wt: 180.20 g/mol
InChI Key: WDRMYEIJNGIRAM-UHFFFAOYSA-N
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Patent
US04975455

Procedure details

24.1 g (0.277 mmol) of manganese dioxide are added with stirring and at room temperature to a solution of 2.5 g (13.9 mmol) of ethyl 4-(hydroxymethyl)benzoate in an n-hexane/carbon tetrachloride (50 ml : 30 ml) mixture. After half an hour of stirring, the reaction is complete. After filtration of the reaction medium and removal of the solvents under vacuum, 1.76 g of a yellow oil which gives a single spot in TLC are obtained. A crystallization in isopropyl ether yields a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
n-hexane carbon tetrachloride
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1>[O-2].[O-2].[Mn+4].CCCCCC.C(Cl)(Cl)(Cl)Cl>[CH:2]([C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][CH:4]=1)=[O:1] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OCC1=CC=C(C(=O)OCC)C=C1
Name
n-hexane carbon tetrachloride
Quantity
50 mL
Type
solvent
Smiles
CCCCCC.C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
24.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
After half an hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the reaction medium and removal of the solvents under vacuum, 1.76 g of a yellow oil which
CUSTOM
Type
CUSTOM
Details
gives a single spot in TLC
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
A crystallization in isopropyl ether
CUSTOM
Type
CUSTOM
Details
yields a white solid

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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